
(5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(trifluoromethyl)-3-furancarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(trifluoromethyl)-3-furancarboxylic acid is a complex organic compound characterized by its unique structural features. This compound belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(trifluoromethyl)-3-furancarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through cyclization reactions. This can be achieved using reagents such as acetic anhydride and catalysts like sulfuric acid.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Oxidation and Reduction Reactions: The compound undergoes oxidation and reduction reactions to achieve the desired functional groups. Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(trifluoromethyl)-3-furancarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Potassium carbonate, sodium hydroxide
Acids: Sulfuric acid, hydrochloric acid
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted furans.
Aplicaciones Científicas De Investigación
(5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(trifluoromethyl)-3-furancarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules in organic chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(trifluoromethyl)-3-furancarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(methyl)-3-furancarboxylic acid: Similar structure but lacks the trifluoromethyl group.
(5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(chloromethyl)-3-furancarboxylic acid: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(trifluoromethyl)-3-furancarboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C8H7F3O4 |
|---|---|
Peso molecular |
224.13 g/mol |
Nombre IUPAC |
(5R)-4,5-dimethyl-2-oxo-5-(trifluoromethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C8H7F3O4/c1-3-4(5(12)13)6(14)15-7(3,2)8(9,10)11/h1-2H3,(H,12,13)/t7-/m1/s1 |
Clave InChI |
OWLIJJUCNYZGEU-SSDOTTSWSA-N |
SMILES isomérico |
CC1=C(C(=O)O[C@@]1(C)C(F)(F)F)C(=O)O |
SMILES canónico |
CC1=C(C(=O)OC1(C)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


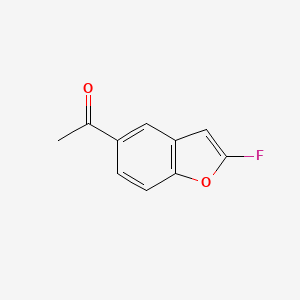
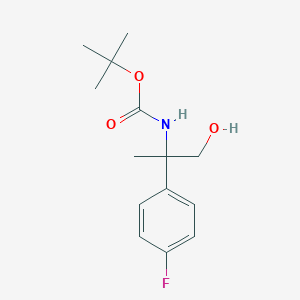

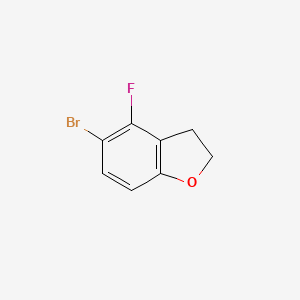
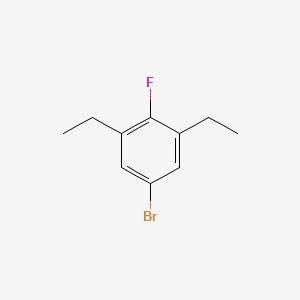
![1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)
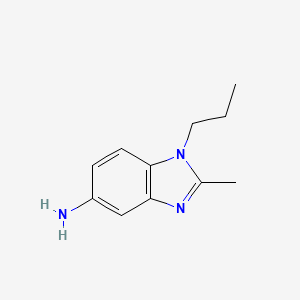
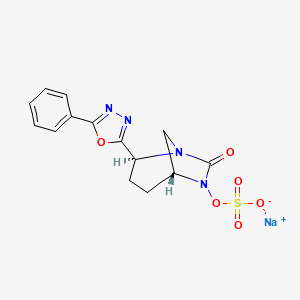
![tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13924826.png)

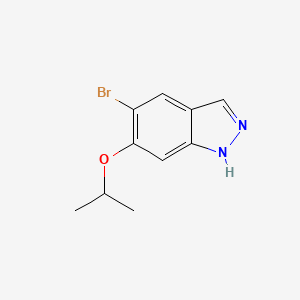
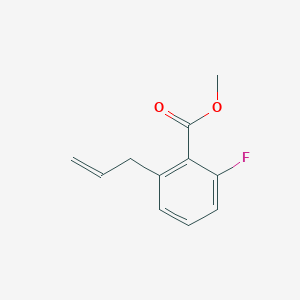
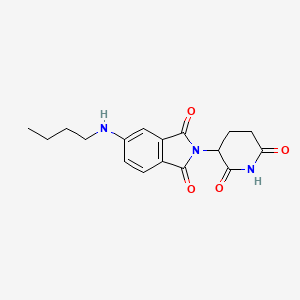
![Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13924865.png)
